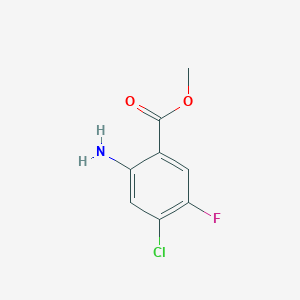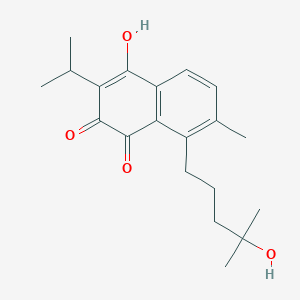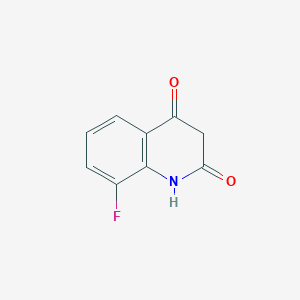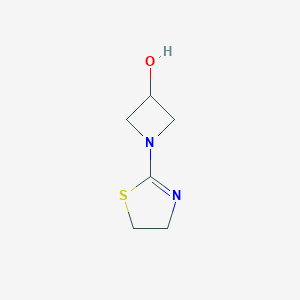
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol” is C6H10N2OS, and its molecular weight is 158.22 g/mol. The InChI code for a similar compound, “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride”, is provided , which might give some insights into the structure of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol”.Applications De Recherche Scientifique
Synthetic Routes and Biological Importance
Compounds like 1,2,3-triazoles and their derivatives, which share structural features with "1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol", are central to diverse applications ranging from drug discovery to material science. The copper-catalyzed azide-alkyne cycloaddition, a cornerstone method known as click chemistry, has been instrumental in synthesizing these compounds, demonstrating high yields, selectivity, and efficiency. Such synthetic approaches facilitate the creation of molecules with a broad spectrum of biological activities, underlying their importance in medicinal chemistry and pharmaceutical research (Kaushik et al., 2019).
Antioxidant Activity Determination
The evaluation of antioxidant activity is crucial in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are essential for assessing the antioxidant capacity of complex samples. These methods, based on electron transfer and hydrogen atom transfer mechanisms, are pivotal in clarifying the operational kinetics of processes involving antioxidants, including those structurally related to "1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol" (Munteanu & Apetrei, 2021).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral effects. These compounds, through various structural modifications, have shown potential as therapeutic agents against a multitude of pathogenic microorganisms and viruses. The ongoing research in this area is crucial for the development of new drugs to combat antibiotic resistance and emerging viral diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Propriétés
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPTNRHTKKATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450764 | |
| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
CAS RN |
161715-27-1 | |
| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


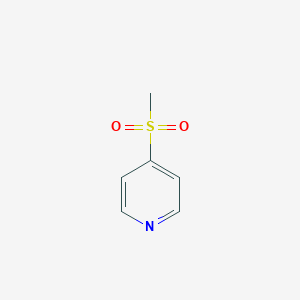





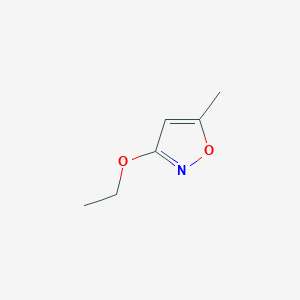
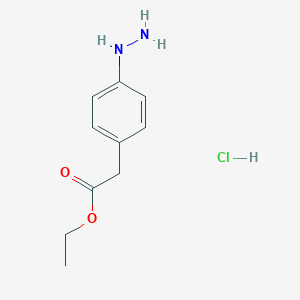
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
